zinc;dihexadecyl phosphate

Description

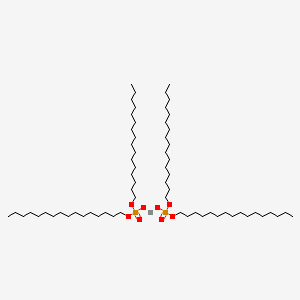

Zinc dihexadecyl phosphate is a coordination complex formed by the interaction of zinc ions with dihexadecyl hydrogen phosphate (DHP), a dialkyl phosphate featuring two hexadecyl (C16) chains. Its molecular formula is $ \text{C}{32}\text{H}{67}\text{O}4\text{P} \cdot \text{Zn} $, with an average molecular weight of ~610 g/mol. This compound is notable for enhancing membrane stability, encapsulation efficiency, and steric hindrance in drug delivery systems .

Properties

Molecular Formula |

C64H132O8P2Zn |

|---|---|

Molecular Weight |

1157.1 g/mol |

IUPAC Name |

zinc;dihexadecyl phosphate |

InChI |

InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2 |

InChI Key |

YDTQNWNPMJTJCW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dialkyl Dithiophosphoric Acid

- Reactants: Phosphorus pentasulfide (P2S5) and hexadecyl alcohol (or other long-chain alkanols).

- Procedure: The reaction is conducted by heating a mixture of phosphorus pentasulfide and a solvent (commonly heptane) while adding the alcohol under agitation. The reaction proceeds until completion, indicated by the removal of distillate and cooling of the mixture. Residual phosphorus pentasulfide is filtered out to recover the dialkyl dithiophosphoric acid.

- Reaction:

$$

\text{P}2\text{S}5 + 4 \text{ROH} \rightarrow 2 (\text{RO})2\text{PS}2\text{H} + \text{H}_2\text{S}

$$

where $$ R $$ represents the hexadecyl group in this context.

Neutralization with Zinc Salt

- Zinc salts used: Zinc oxide is preferred, but zinc hydroxide, zinc carbonate, or mixtures thereof can also be employed.

- Reaction conditions: The dialkyl dithiophosphoric acid is neutralized with the zinc salt in a closed system under inert atmosphere (e.g., nitrogen). The reaction temperature ranges from 180°F to 300°F (approximately 82°C to 149°C), with autogenous pressure developing during the process.

- Water removal: Water formed during neutralization is removed by nitrogen purging or azeotropic distillation at elevated temperatures (up to 100°C).

- Reaction:

$$

2 (\text{RO})2\text{PS}2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}2\text{P}(\text{OR})2)]2 + \text{H}2\text{O}

$$ - Additional notes: The zinc salt is typically used in stoichiometric amounts or with a slight excess (up to 30% by weight over stoichiometric quantity) to ensure complete neutralization.

Use of Promoters and Polyols

- Some methods incorporate a minor amount of hydrocarbyl polyols (e.g., ethylene glycol, glycerol) mixed with the alcohol reactant during the initial synthesis step to modify properties such as viscosity and antioxidant activity.

- Polyol concentration ranges from 0.1 to 12 mole percent relative to total alcohols, with 0.5 to 3 mole percent being preferred.

- The presence of polyols improves the quality and stability of the final zinc dialkyl dithiophosphate product.

Alternative Preparation Method with Ammoniacal Liquor Promoter

- A novel method involves adding ammoniacal liquor (27-28% weight concentration) as a promoter during the neutralization step with zinc oxide.

- The process occurs in two temperature stages: initial reaction at 40-50°C for 1 hour, followed by a dehydration reaction at 90-100°C for 2 hours.

- This method yields zinc dialkyl dithiophosphate with controlled pH (6-7) and color (<1.0 on the color scale), indicating high purity and stability.

- The zinc content, sulfur content, and phosphorus content are closely monitored to ensure product quality (e.g., zinc ~9%, sulfur ~18%, phosphorus ~9% by weight).

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic confirmation: FT-IR spectra of zinc dialkyl dithiophosphates show characteristic P–O–C vibrations at around 972 and 654 cm⁻¹, confirming the formation of the phosphate ester bond.

- Oxidation stability: Zinc dialkyl dithiophosphates prepared with polyol additives demonstrate improved antioxidant activity, as measured by differential infrared spectroscopy after oxidation tests at 175°C for 6 hours.

- Tribofilm formation: Studies indicate that the tribological performance of zinc dialkyl dithiophosphates correlates with their molecular structure, which is influenced by the alkyl chain length and preparation conditions. The growth of protective tribofilms on metal surfaces is enhanced under higher pressure and temperature, consistent with stress-promoted thermal activation models.

Summary of Key Preparation Insights

- The preparation of zinc dihexadecyl phosphate involves careful control of reaction temperature, stoichiometry, and atmosphere to ensure high purity and performance.

- Use of promoters such as ammoniacal liquor or hydrocarbyl polyols can significantly influence product quality, stability, and functional properties.

- Neutralization with zinc oxide remains the standard approach, with reaction conditions optimized to remove water and prevent side reactions.

- Analytical techniques such as FT-IR and elemental analysis are essential for confirming product composition and quality.

- The reaction is typically carried out in two main stages: synthesis of dialkyl dithiophosphoric acid and subsequent zinc salt neutralization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Zinc;dihexadecyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The phosphate group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Chemistry

Zinc;dihexadecyl phosphate is utilized in the formation of model membranes and as an emulsifying agent. It serves as a critical component in creating liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery.

Biology

In biological research, this compound is employed for generating liposomes and micelles that facilitate drug delivery. The ability to modify membrane properties enhances the efficacy of drug targeting to specific cells or tissues.

Medicine

Research has focused on using this compound in drug delivery systems. Its capacity to form stable liposomes allows for the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy. Studies have shown its potential in targeting cancer cells through receptor-mediated endocytosis.

Industry

The compound is also used in cosmetics and personal care products due to its emulsifying properties, which help stabilize formulations and enhance texture.

Case Study 1: Liposomal Drug Delivery

A study investigated the use of this compound in formulating liposomes for delivering methotrexate, a common anticancer drug. The results indicated that liposomes created with this compound significantly improved drug encapsulation efficiency and stability compared to traditional formulations .

Case Study 2: Emulsification in Cosmetics

Another research examined the role of this compound as an emulsifier in cosmetic formulations. The study found that it enhanced the stability of emulsions under various temperature conditions, making it suitable for use in creams and lotions .

Mechanism of Action

The mechanism of action of zinc;dihexadecyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, imparting a negative charge and altering the membrane’s properties. This can affect the membrane’s fluidity, permeability, and overall stability. The molecular targets and pathways involved in its action include interactions with membrane proteins and lipids, leading to changes in cellular processes .

Comparison with Similar Compounds

Dihexadecyl Phosphate vs. Other Alkyl Phosphates

Key Findings :

- DHP and dibenzyl phosphate achieve ≥99% precipitation efficiency with zinc due to dual hydrophobic interactions (C16 chains or π-π stacking). In contrast, single-chain phosphates like cetyl phosphate perform poorly (<53%) .

- DHP’s dual alkyl chains enhance steric stabilization in niosomes, reducing coalescence and improving drug encapsulation .

Zinc Dihexadecyl Phosphate vs. Zinc Dithiophosphates

| Property | Zinc Dihexadecyl Phosphate | Zinc Diisobutyl Dithiophosphate | Zinc O-(1,3-Dimethylbutyl) O-Isopropyldithiophosphate |

|---|---|---|---|

| Ligand Type | Dialkyl phosphate (oxygen-based) | Dithiophosphate (sulfur-based) | Mixed alkyl dithiophosphate |

| Molecular Formula | $ \text{C}{32}\text{H}{67}\text{O}_4\text{P}\text{Zn} $ | $ \text{C}{16}\text{H}{36}\text{O}4\text{P}2\text{S}_4\text{Zn} $ | $ \text{C}{20}\text{H}{44}\text{O}2\text{P}2\text{S}_4\text{Zn} $ |

| Applications | Colloidal stabilization, sensors | Lubricant additives, anti-wear | Catalysis, corrosion inhibition |

| Stability | High (steric hindrance) | Thermal/oxidative stability | Moderate |

Key Findings :

- Zinc dithiophosphates (e.g., zinc diisobutyl dithiophosphate) exhibit superior thermal stability and anti-wear properties due to sulfur’s electron-donating capacity, making them ideal for industrial lubricants .

- Zinc dihexadecyl phosphate excels in biomedical and catalytic applications, where oxygen-based ligands and colloidal stability are critical .

Niosome Stabilization

| Parameter | Dihexadecyl Phosphate | Cholesterol–Sorbitan Esters |

|---|---|---|

| Zeta Potential | -50.7 mV (optimal at 0.8–1.84 mM) | -30 to -40 mV (variable) |

| Encapsulation Efficiency | >90% (steric stabilization) | 70–80% (dependent on ratios) |

| Storage Stability | >30 days (no aggregation) | ~15 days (partial coalescence) |

Electrochemical Sensors

| Electrode Modification | Sensitivity (µA/µM) | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| MWCNT/DHP Composite | 0.45 ± 0.08 | +0.765 |

| MWCNT/DMF Film | 0.50 ± 0.10 | +0.753 |

| MWCNT/Dihexadecyl Phosphate | 0.30 ± 0.12 | +0.753 |

Zinc dihexadecyl phosphate-modified electrodes exhibit lower sensitivity compared to DMF-cast films, attributed to reduced electron transfer kinetics .

Photocatalytic Hydrogen Generation

| Catalyst System | H₂ Production Rate (µmol/h) | Stability (Cycles) |

|---|---|---|

| DHP-CdS/ZnS Nanoparticles | 120 ± 15 | >50 |

| Pt/TiO₂ | 150 ± 20 | >100 |

| Unstabilized CdS | 60 ± 10 | <10 |

DHP-stabilized CdS/ZnS nanoparticles show enhanced H₂ production compared to unstabilized systems, though they underperform Pt-based catalysts .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing zinc phosphate and dihexadecyl phosphate complexes, and how do reaction conditions influence their structural purity?

- Zinc phosphate (Zn₃(PO₄)₂) is typically synthesized via precipitation by reacting zinc salts (e.g., ZnSO₄) with phosphate sources (e.g., Na₂HPO₄) under controlled pH (6–8) and temperature (25–80°C) . Dihexadecyl phosphate (DHP, C₃₂H₆₇O₄P) is prepared by esterification of phosphoric acid with hexadecanol, requiring anhydrous conditions and catalysts like sulfuric acid . Structural purity is confirmed using FTIR (to identify PO₄³⁻ and Zn-O bonds) and XRD (to verify crystallinity). Contaminants like unreacted alcohols or residual salts are minimized through repeated solvent washing and vacuum drying .

Q. How can researchers characterize the structural and thermal stability of zinc-dihexadecyl phosphate composites?

- Thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC) is used to assess thermal stability. For example, zinc phosphate decomposes at ~250°C, while DHP exhibits stability up to 150°C before degradation . Structural analysis employs SEM/EDX for morphology and elemental mapping, and XPS to confirm oxidation states (e.g., Zn²⁺ and P⁵⁺). Lamellar spacing in DHP-based vesicles can be measured via small-angle X-ray scattering (SAXS) .

Advanced Research Questions

Q. What role does dihexadecyl phosphate play in stabilizing semiconductor nanoparticles (e.g., ZnS/CdS) for photocatalytic applications?

- DHP forms vesicular templates that control nanoparticle size (5–20 nm) and prevent aggregation during in situ synthesis. For example, CdS/ZnS core-shell structures synthesized in DHP vesicles show enhanced hydrogen generation efficiency (quantum yield ~12%) due to improved charge separation . Key parameters include DHP concentration (0.5–2 mM), pH (7–9), and sonication time (30–60 min) to optimize vesicle stability .

Q. How do contradictory data on the zeta potential of DHP-stabilized niosomes inform formulation optimization?

- Studies report zeta potentials ranging from −30 mV to −50 mV for DHP-containing niosomes. This variation arises from differences in cholesterol-to-surfactant ratios (e.g., 1:1 vs. 1:2) and sonication time (10–30 min). Higher DHP content (≥10 mol%) increases negative charge via HPO₄⁻ group ionization, enhancing colloidal stability but potentially reducing encapsulation efficiency for cationic drugs. Box-Behnken experimental designs are recommended to balance these factors .

Q. What methodologies resolve ambiguities in the lamellar structure of DHP-based phospholipid bilayers?

- Electron diffraction and rigid-body modeling are critical. For instance, corrected intensity data from DHP-ethylene glycol monohexadecanoate hybrids reveal phosphorus positions at z ≈ 0.43 Å, confirming bilayer asymmetry. Discrepancies in earlier models (e.g., overestimated layer spacing) are addressed by normalizing diffraction intensities to account for beam attenuation .

Q. How can zinc phosphate-DHP composites enhance electrochemical sensor performance?

- DHP-functionalized multiwalled carbon nanotubes (MWCNTs) combined with zinc phosphate improve sensor sensitivity for neurotransmitters like epinephrine. The composite (e.g., PBCB-MWCNTs-DHP/GCE) achieves a detection limit of 1.0×10⁻⁸ M via hydrogen bonding and π-π interactions between DHP and analytes. Optimized DHP loading (5–10 wt%) balances conductivity and analyte adhesion .

Methodological Considerations

Q. What analytical techniques are critical for validating the stoichiometry of dipotassium zinc diphosphate (K₂ZnP₂O₇)?

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies Zn (45–50 wt%) and P (20–30 wt%). XRD identifies the monoclinic phase (space group P2₁/c), while Raman spectroscopy detects P-O-P bridging vibrations (∼750 cm⁻¹). Phase purity is confirmed by the absence of secondary peaks (e.g., Zn₃(PO₄)₂) .

Q. How do researchers mitigate hydrolysis of dihexadecyl phosphate in aqueous experimental systems?

- Hydrolysis of DHP (t½ ~24–48 h in water) is minimized by using buffered solutions (pH 6–8) and low temperatures (4°C). Adding antioxidants (e.g., 0.1% BHT) or storing vesicles under nitrogen also improves stability. Dynamic light scattering (DLS) monitors size changes (>20% indicates degradation) .

Data Contradiction Analysis

Q. Why do studies report conflicting zinc release rates from phosphate coatings in corrosion resistance assays?

- Discrepancies arise from test conditions:

- Accelerated salt spray tests (ASTM B117): High chloride concentrations (5% NaCl) may overestimate zinc release (∼2 µg/cm²/day) compared to natural environments.

- Electrochemical impedance spectroscopy (EIS): Coating porosity (5–15%) and crystallinity (amorphous vs. crystalline Zn₃(PO₄)₂) significantly affect results. Amorphous phases release zinc faster but offer better barrier protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.